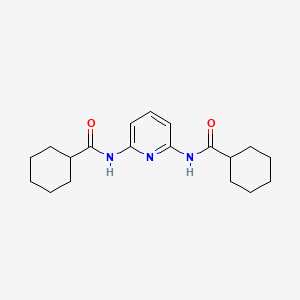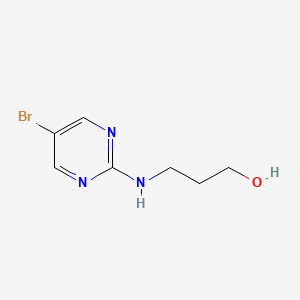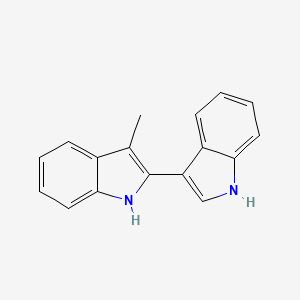
N,N'-pyridine-2,6-diyldicyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-pyridine-2,6-diyldicyclohexanecarboxamide: is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with dicyclohexanecarboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diyldicyclohexanecarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with cyclohexylamine. One common method involves the use of pyridine-2,6-dicarbonyl dichloride, which reacts with cyclohexylamine under basic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N,N’-pyridine-2,6-diyldicyclohexanecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-pyridine-2,6-diyldicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the carboxamide groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-diyldicyclohexanemethanol derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N,N’-pyridine-2,6-diyldicyclohexanecarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the carboxamide groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological processes . The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: This compound has a similar structure but with different substituents on the pyridine ring.
N-acylamino-pyridine-2,6-dione: This compound is used in the synthesis of heterocyclic dyes and has different functional groups compared to N,N’-pyridine-2,6-diyldicyclohexanecarboxamide.
Uniqueness
N,N’-pyridine-2,6-diyldicyclohexanecarboxamide is unique due to its specific combination of pyridine and dicyclohexanecarboxamide groups, which provide distinct coordination properties and reactivity. This uniqueness makes it valuable in applications requiring selective metal ion coordination and complex formation.
Propriétés
Numéro CAS |
5627-53-2 |
|---|---|
Formule moléculaire |
C19H27N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[6-(cyclohexanecarbonylamino)pyridin-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H27N3O2/c23-18(14-8-3-1-4-9-14)21-16-12-7-13-17(20-16)22-19(24)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2,(H2,20,21,22,23,24) |
Clé InChI |
SNILTEBPNNZHKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=NC(=CC=C2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)




![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
